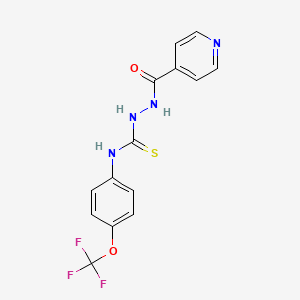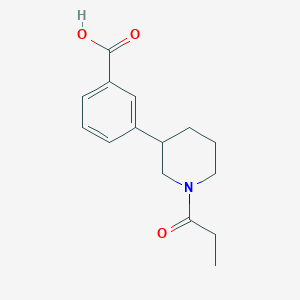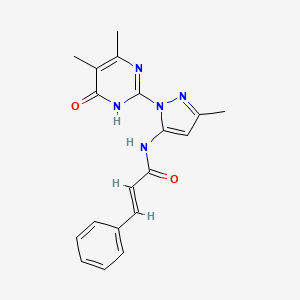
1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridylcarbonyl group and a trifluoromethoxyphenyl group linked through a thiosemicarbazide moiety, which imparts distinct chemical and physical properties.
准备方法
The synthesis of 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridylcarbonyl and trifluoromethoxyphenyl precursors, followed by their coupling through a thiosemicarbazide linkage. Common reaction conditions include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or acetic acid to facilitate the coupling reaction. Industrial production methods may involve optimization of these reactions to enhance yield and purity, employing techniques like recrystallization and chromatography for purification.
化学反应分析
1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the thiosemicarbazide moiety into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or phenyl rings, introducing different functional groups depending on the reagents used, such as halogens or alkyl groups.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene), varying temperatures, and specific catalysts or bases to drive the reactions. Major products formed from these reactions depend on the specific conditions and reagents employed.
科学研究应用
1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It is utilized in the development of advanced materials and chemical sensors due to its specific reactivity and stability.
作用机制
The mechanism by which 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridylcarbonyl and trifluoromethoxyphenyl groups can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
相似化合物的比较
When compared to similar compounds, 1-(4-Pyridylcarbonyl)-4-(4-trifluoromethoxyphenyl)thiosemicarbazide stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Pyridylcarbonyl)-4-phenylthiosemicarbazide: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-(4-Trifluoromethoxyphenyl)thiosemicarbazide: Missing the pyridylcarbonyl group, which affects its binding properties and biological activity.
The presence of both the pyridylcarbonyl and trifluoromethoxyphenyl groups in this compound provides a unique set of chemical and physical properties that enhance its utility in various research and industrial applications.
属性
IUPAC Name |
1-(pyridine-4-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2S/c15-14(16,17)23-11-3-1-10(2-4-11)19-13(24)21-20-12(22)9-5-7-18-8-6-9/h1-8H,(H,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCFAPCBARDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)




![5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2476480.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2476486.png)

![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)
